molecular formula C32H40ClF3N6O6S2 B2513725 Deltasonamide 2 (TFA) CAS No. 2235358-74-2

Deltasonamide 2 (TFA)

Cat. No.: B2513725
CAS No.: 2235358-74-2
M. Wt: 761.27
InChI Key: CPZRTOXQVYGULV-QCWFOUSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deltasonamide 2 (trifluoroacetic acid) is a competitive, high-affinity inhibitor of phosphodiesterase delta (PDEδ) with a dissociation constant (Kd) of approximately 385 picomolar . This compound is primarily used in scientific research due to its ability to modulate the activity of PDEδ, which plays a crucial role in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deltasonamide 2 (trifluoroacetic acid) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of Deltasonamide 2 (trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Deltasonamide 2 (trifluoroacetic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Deltasonamide 2 (trifluoroacetic acid) has a wide range of scientific research applications, including:

Mechanism of Action

Deltasonamide 2 (trifluoroacetic acid) exerts its effects by competitively inhibiting phosphodiesterase delta. This inhibition disrupts the normal function of PDEδ, leading to alterations in cellular signaling pathways. The molecular targets and pathways involved include the modulation of cyclic nucleotide levels and the regulation of various downstream effectors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deltasonamide 2 (trifluoroacetic acid) is unique due to its high affinity and specificity for PDEδ. This makes it a valuable tool in research and potential therapeutic applications. Its trifluoroacetic acid form provides distinct chemical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39ClN6O4S2.C2HF3O2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;3-2(4,5)1(6)7/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZRTOXQVYGULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40ClF3N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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